molecular formula C8H7NO2S2 B2448829 1-Benzothiophene-3-sulfonamide CAS No. 81885-35-0

1-Benzothiophene-3-sulfonamide

Cat. No.: B2448829
CAS No.: 81885-35-0
M. Wt: 213.27
InChI Key: BJVAENLIIOACPY-UHFFFAOYSA-N
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Description

1-Benzothiophene-3-sulfonamide is an organosulfur compound belonging to the benzothiophene family. Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring. The sulfonamide group attached at the third position of the benzothiophene ring imparts unique chemical and biological properties to this compound. Benzothiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis.

Biochemical Analysis

Biochemical Properties

They have been proven to be effective drugs in present respective disease scenarios, showing remarkable effectiveness with respect to their biological and physiological functions .

Cellular Effects

Benzothiophene derivatives have been reported to have significant effects on various types of cells and cellular processes . They have been used as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer agents .

Molecular Mechanism

Benzothiophenes have been reported to inhibit the conversion of p-aminobenzoic acid to dihydropteroate, which bacteria need for folate synthesis and ultimately purine and DNA synthesis .

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of 1-Benzothiophene-3-sulfonamide in laboratory settings. Benzothiophene derivatives have been reported to show excellent charge transport properties in field-effect devices .

Dosage Effects in Animal Models

Sulfonamides, a class of drugs to which this compound belongs, have been reported to show some risk in animal studies .

Metabolic Pathways

Sulfonamides, a class of drugs to which this compound belongs, are known to undergo phase I and phase II metabolic reactions .

Transport and Distribution

Sulfonamides, a class of drugs to which this compound belongs, are known to be readily absorbed orally and distributed throughout the body .

Subcellular Localization

It is known that sulfonamides, a class of drugs to which this compound belongs, are distributed throughout the body .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzothiophene-3-sulfonamide can be synthesized through various methods. One common approach involves the reaction of benzothiophene with sulfonamide precursors under suitable conditions. For instance, the reaction of benzothiophene with chlorosulfonic acid followed by treatment with ammonia or an amine can yield this compound. Another method involves the use of aryne intermediates and alkynyl sulfides to form benzothiophene derivatives .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as sulfonation, amination, and purification through crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Benzothiophene-3-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides.

    Reduction: Reduction of the sulfonamide group can yield amines or thiols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiophene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenating agents, organometallic reagents, and nucleophiles such as amines or thiols are used under appropriate conditions.

Major Products Formed:

    Oxidation: Sulfonic acids, sulfonyl chlorides.

    Reduction: Amines, thiols.

    Substitution: Various substituted benzothiophene derivatives.

Scientific Research Applications

1-Benzothiophene-3-sulfonamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Benzothiophene: The parent compound without the sulfonamide group.

    2-Benzothiophene-1-sulfonamide: A similar compound with the sulfonamide group at a different position.

    Thiophene-2-sulfonamide: A related compound with a thiophene ring instead of benzothiophene.

Uniqueness: 1-Benzothiophene-3-sulfonamide is unique due to the specific positioning of the sulfonamide group, which influences its chemical reactivity and biological activity. The presence of both the benzothiophene ring and the sulfonamide group provides a versatile scaffold for the development of new compounds with diverse applications .

Biological Activity

1-Benzothiophene-3-sulfonamide (BTS) is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's synthesis, biological mechanisms, and potential therapeutic applications, supported by various studies and data tables.

Chemical Structure and Synthesis

This compound belongs to a class of compounds known as benzothiophenes, which are characterized by a fused benzene and thiophene ring system. The sulfonamide group enhances its pharmacological properties. The synthesis of BTS typically involves the reaction of benzothiophene derivatives with sulfonyl chlorides under basic conditions, yielding the desired sulfonamide product .

Antitumor Activity

Numerous studies have demonstrated the cytotoxic effects of BTS against various cancer cell lines. Notably, BTS exhibits significant activity against human tumor cell lines such as:

  • HeLa (cervical carcinoma)
  • CCRF-CEM (leukemia)
  • K-562 (myelocytic leukemia)
  • HT-29 (colon carcinoma)

In a study assessing the growth inhibition of these cell lines, BTS demonstrated a GI50 (the concentration required to inhibit cell growth by 50%) comparable to that of established chemotherapeutics like doxorubicin .

Table 1: Cytotoxic Activity of BTS Against Tumor Cell Lines

Cell LineGI50 (µM)Comparison to Doxorubicin
HeLa5.2Similar
CCRF-CEM4.8Lower
K-5623.5Comparable
HT-296.0Higher

The mechanism underlying its cytotoxicity involves the induction of reactive oxygen species (ROS), leading to apoptosis characterized by mitochondrial dysfunction and caspase activation .

Antimicrobial Activity

BTS has also been evaluated for its antimicrobial properties. Research indicates that derivatives of benzothiophene exhibit potent activity against both Gram-positive and Gram-negative bacteria. For example, certain halogenated derivatives have shown minimum inhibitory concentrations (MIC) as low as 16 µg/mL against Staphylococcus aureus and other pathogens .

Table 2: Antimicrobial Activity of Benzothiophene Derivatives

CompoundMIC (µg/mL)Target Organism
Halogenated BTS16Staphylococcus aureus
Non-halogenated BTS32E. coli

The biological activity of BTS can be attributed to several mechanisms:

  • ROS Generation : BTS induces ROS production in cancer cells, triggering apoptosis through mitochondrial pathways.
  • Inhibition of NOX Enzymes : BTS specifically inhibits tNOX activity in tumor cells, suggesting a targeted approach to disrupt metabolic processes essential for tumor survival .
  • Antimicrobial Mechanisms : The exact mechanism by which BTS exhibits antimicrobial properties is still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of BTS:

  • A study published in Nature indicated that BTS derivatives could serve as effective agents in cancer therapy by exploiting their ability to induce apoptosis selectively in malignant cells while sparing normal cells .
  • Another investigation explored the use of BTS in treating ischemic conditions due to its cytoprotective effects, showing promise in preventing tissue damage during acute ischemic events like myocardial infarction .

Properties

IUPAC Name

1-benzothiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2S2/c9-13(10,11)8-5-12-7-4-2-1-3-6(7)8/h1-5H,(H2,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJVAENLIIOACPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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